molecular formula C12H17NO B1610827 3-(Phenoxymethyl)piperidine CAS No. 405059-85-0

3-(Phenoxymethyl)piperidine

Cat. No.: B1610827
CAS No.: 405059-85-0
M. Wt: 191.27 g/mol
InChI Key: VLXUUHNIFYPKBG-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)piperidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Probes for σ Receptors

3-(Phenoxymethyl)piperidine derivatives, specifically halogenated 4-(phenoxymethyl)piperidines, have been studied for their potential as δ receptor ligands. These compounds have been synthesized and evaluated for their affinity and selectivity using receptor binding assays. One such compound, 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, was labeled with 123I and studied in vivo in rats, demonstrating high uptake and retention in the brain and other organs possessing σ receptors. These studies suggest that such compounds may be useful for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

Local Anesthetic Applications

Research into derivatives of 4-phenylpiperidine, such as amino alkanol and amino alkanone derivatives, has shown promising local anesthetic action. These compounds have been synthesized and evaluated, demonstrating strong infiltration anesthetic action, exceeding that of lidocaine. They have been observed to have no intradermal irritation, necrosis, or redness, making them interesting compounds for infiltration anesthetics (Igarashi et al., 1983).

Potential Antidepressant Agents

3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have been synthesized and screened as potential antidepressant agents. They were evaluated using the reserpine interaction test in mice and for their ability to inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions. Some compounds exhibited biological activity comparable to that of the antidepressant drug viloxazine (Balsamo et al., 1987).

Applications in Treating Gastrointestinal Motility Disorders

N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been explored for their potential as peripherally selective opioid antagonists suitable for treating gastrointestinal motility disorders. Specific compounds have shown high affinity for opioid receptors and potent mu receptor antagonist activity following administration, with a selective distribution to peripheral receptors (Zimmerman et al., 1994).

Conformational Studies in Medicinal Chemistry

The conformational aspects of 3-(pyrrolidin-1-yl)piperidine, a compound of significance in medicinal chemistry, have been studied. A novel synthesis method for this compound was proposed, based on the catalytic hydrogenation of pyrrolylpyridine, which could be beneficial for producing large quantities for medicinal applications (Smaliy et al., 2011).

Mechanism of Action

Target of Action

3-(Phenoxymethyl)piperidine, a derivative of piperidine, has been observed to have potential therapeutic properties, particularly in the field of oncology . The primary targets of this compound are various types of cancer cells, including breast, prostate, colon, lung, and ovarian cancer cells . It acts as a potential clinical agent against these cancers when used alone or in combination with other drugs .

Mode of Action

The compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB . Both piperidine and its derivatives lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

The compound affects various biochemical pathways, leading to downstream effects that inhibit the growth and proliferation of cancer cells . For instance, it regulates the phosphatidylinositor-3-kinase/Akt signaling pathway, an important pathway for the survival of breast cancer cells . When breast cancer cell lines are treated with piperidine derivatives, the phosphorylation of the Ser473 residue on Akt is decreased, leading to the inhibition of the Akt signaling pathway .

Pharmacokinetics

Piperidine derivatives are known for their bioavailability-enhancing abilities . These properties are crucial in determining the compound’s impact on bioavailability, which in turn influences its therapeutic efficacy.

Result of Action

The result of the compound’s action at the molecular and cellular level is the inhibition of cancer cell growth and proliferation . It achieves this by inhibiting cell migration, inducing cell cycle arrest, and regulating crucial signaling pathways . This leads to decreased survivability of cancer cells and potential therapeutic benefits in various types of cancers .

Properties

IUPAC Name

3-(phenoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXUUHNIFYPKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576640
Record name 3-(Phenoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405059-85-0
Record name 3-(Phenoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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